1-Methylisoguanosine: Adenosine Receptor Agonist Mechanism
1-Methylisoguanosine: Adenosine Receptor Agonist Mechanism
Technical Guide & Whitepaper
Executive Summary
1-Methylisoguanosine , historically known as Doridosine , is a naturally occurring purine alkaloid originally isolated from the marine nudibranch Anisodoris nobilis and the sponge Tedania digitata.[1] It functions as a potent, long-acting adenosine receptor agonist with non-selective activity at A1 and A2A receptor subtypes.
Unlike endogenous adenosine, 1-methylisoguanosine is resistant to adenosine deaminase (ADA) , the enzyme responsible for the rapid degradation of adenosine in vivo. This resistance confers a significantly prolonged duration of action, making it a critical probe for studying sustained purinergic signaling. Its pharmacological profile includes profound muscle relaxation, bradycardia, hypotension, and anti-inflammatory activity.[2]
This guide details the molecular mechanism, signaling pathways, and experimental protocols for the synthesis and characterization of 1-methylisoguanosine, designed for researchers in purinergic pharmacology and drug discovery.
Molecular Profile & Structural Pharmacology
Chemical Identity[3][4]
-
IUPAC Name: 1-Methyl-2-amino-9-β-D-ribofuranosylpurin-6-one
-
Common Name: Doridosine; 1-Methylisoguanosine[1]
-
Source: Anisodoris nobilis (digestive gland), Tedania digitata.[1]
-
Key Structural Feature: A methyl group at the N-1 position of the purine ring. This modification prevents deamination by ADA, which requires a free N-1 position for catalytic activity.
Receptor Selectivity & Affinity
1-Methylisoguanosine acts as a balanced agonist at both A1 and A2A receptors. Its lack of selectivity mimics adenosine but with enhanced stability.
| Compound | A1 Affinity ( | A2A Affinity ( | Selectivity Ratio (A1:A2A) | ADA Stability |
| Adenosine | High (~10-30 nM) | High (~10-30 nM) | ~1:1 (Balanced) | Unstable ( |
| 1-Methylisoguanosine | High | High | ~1:1 (Balanced) | Stable |
| CPA (Control) | 0.6 nM | > 1000 nM | > 1500 (A1 Selective) | Stable |
| CGS-21680 (Control) | > 1000 nM | 15 nM | > 0.01 (A2A Selective) | Stable |
Note: While 1-methylisoguanosine itself is non-selective, N1-cycloalkyl derivatives (e.g., 1-cyclopropylisoguanosine) have been synthesized to shift selectivity toward the A1 subtype.
Mechanism of Action: GPCR Signaling Pathways
The physiological effects of 1-methylisoguanosine are driven by its dual agonism of the
A1 Receptor Pathway (Sedation & Bradycardia)
-
Location: CNS (cortex, thalamus), Heart (SA/AV nodes), Adipocytes.
-
Coupling:
protein family. -
Mechanism:
-
Agonist binding triggers
dissociation. -
Inhibition of Adenylyl Cyclase (AC): Reduces cAMP levels, decreasing PKA activity.
-
Activation of GIRK Channels:
subunits directly open G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization. -
Inhibition of VGCCs: Closes Voltage-Gated Calcium Channels (N-type, P/Q-type), inhibiting neurotransmitter release.
-
-
Outcome: Reduced neuronal firing (muscle relaxation), negative chronotropy (heart rate reduction).
A2A Receptor Pathway (Hypotension & Anti-Inflammation)[2]
-
Location: Vascular smooth muscle, Immune cells (neutrophils, macrophages), Striatum.
-
Coupling:
protein family. -
Mechanism:
-
Agonist binding triggers
dissociation. -
Activation of Adenylyl Cyclase (AC): Increases intracellular cAMP.[3]
-
PKA Activation: Phosphorylates CREB and other effectors.
-
NF-
B Inhibition: High cAMP/PKA activity blocks NF- B nuclear translocation, suppressing pro-inflammatory cytokines (TNF- , IL-6).
-
-
Outcome: Vasodilation (hypotension), immunosuppression.
Signaling Pathway Visualization
Figure 1: Dual signaling mechanism of 1-Methylisoguanosine. The molecule activates opposing G-protein pathways (
Experimental Methodologies
Synthesis of 1-Methylisoguanosine
While isolation from marine sponges is possible, chemical synthesis ensures higher purity and scalability. The core challenge is the regioselective methylation at the N-1 position.
Protocol: Methylation of Isoguanosine
-
Starting Material: Dissolve Isoguanosine (1 eq) in anhydrous Dimethylformamide (DMF) .
-
Base Activation: Add Potassium Carbonate (
) (1.5 eq) to deprotonate the N-1 position. Stir at room temperature for 30 minutes. -
Methylation: Dropwise add Methyl Iodide (MeI) (1.1 eq).
-
Critical Step: Control the addition rate to prevent poly-methylation.
-
-
Reaction: Stir at 40°C for 4-6 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).
-
Workup: Evaporate DMF under reduced pressure. Resuspend residue in water and extract with ethyl acetate to remove non-polar impurities.
-
Purification: The aqueous phase (containing product) is lyophilized and purified via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm structure via
-NMR (Look for N-Me singlet at ~3.5 ppm) and UV spectroscopy ( shift characteristic of N-1 alkylation).
Radioligand Binding Assay (Affinity Determination)
To validate the agonist profile, competition binding assays are standard.
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Radioligands:
-
A1 Assay: Use
-DPCPX (Antagonist) or -CCPA (Agonist). -
A2A Assay: Use
-CGS-21680 (Agonist).[4]
-
-
Incubation:
-
Mix: 50
g Membrane protein + Radioligand (0.2-2 nM) + 1-Methylisoguanosine (concentration range: to M). -
Incubate at 25°C for 90 minutes (to reach equilibrium).
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine
and calculate using the Cheng-Prusoff equation :
Functional cAMP Accumulation Assay
To confirm agonism (functional efficacy), measure downstream cAMP modulation.
-
Cell Line: HEK293 cells transfected with A2A receptor (Gs-coupled).
-
Treatment: Treat cells with Adenosine Deaminase (2 U/mL) to remove endogenous adenosine.
-
Stimulation: Add 1-Methylisoguanosine (0.1 - 10
M) for 15 minutes.-
Control: For A1 (Gi) assays, cells must be pre-stimulated with Forskolin (10
M) to raise cAMP baseline, then treated with the agonist to observe inhibition.
-
-
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Result: A dose-dependent increase in cAMP confirms A2A agonism; a dose-dependent decrease (post-forskolin) confirms A1 agonism.
Therapeutic Implications & Challenges
Therapeutic Potential
-
Skeletal Muscle Relaxation: Unlike benzodiazepines, 1-methylisoguanosine induces muscle relaxation via central A1 receptors without interacting with GABA receptors. This offers a pathway for non-addictive antispasmodics.
-
Anti-Inflammatory: Systemic A2A activation potently suppresses "cytokine storms," relevant for sepsis and autoimmune conditions.
-
Cardioprotection: The bradycardic effect (A1) reduces myocardial oxygen demand, potentially useful in ischemic conditions, though the simultaneous hypotension (A2A) complicates clinical dosing.
Challenges
-
Blood-Brain Barrier (BBB): While lipophilic enough to cross, the high polarity of the ribose moiety limits rapid central accumulation compared to non-nucleoside agonists.
-
Cardiovascular Side Effects: The potent hypotension (A2A) and bradycardia (A1) are often dose-limiting side effects when targeting CNS or anti-inflammatory indications.
-
Desensitization: Chronic exposure to stable agonists leads to rapid receptor downregulation (tachyphylaxis).
References
-
Fuhrman, F. A., Fuhrman, G. J., & DeRiemer, K. (1980). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. ACS Publications . Link
-
Quinn, R. J., Gregson, R. P., Cook, A. F., & Bartlett, R. T. (1980). Isolation and synthesis of 1-methylisoguanosine, a potent pharmacologically active marine natural product. Tetrahedron Letters . Link
-
Baird-Lambert, J., et al. (1980). 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects. Life Sciences . Link
-
Davies, L. P., et al. (1986). 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. General Pharmacology . Link
-
Shen, J., et al. (2000). Doridosine derivatives: binding at adenosine receptors and in vivo effects. Nucleosides, Nucleotides & Nucleic Acids . Link
-
Haskó, G., & Pacher, P. (2008). A2A receptors in inflammation and injury: lessons learned from transgenic animals. Journal of Leukocyte Biology . Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doridosine derivatives: binding at adenosine receptors and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
